Chemical structure and physicochemical properties of 4-BEC hydrochloride
Chemical structure and physicochemical properties of 4-BEC hydrochloride
Disambiguation Note: This technical guide focuses on 4-BEC hydrochloride (4-Bromoethcathinone HCl), a synthetic cathinone derivative and analytical reference standard.[1][2] If you are seeking information on BEC (S-(2-boronoethyl)-L-cysteine), the arginase inhibitor, please note that "4-BEC" is not the standard nomenclature for that compound.[1]
Chemical Structure, Physicochemical Characterization, and Analytical Profiling [1]
Part 1: Executive Summary & Structural Logic
4-BEC hydrochloride (4-Bromoethcathinone HCl) is a synthetic psychoactive substance belonging to the cathinone class.[1] Structurally, it is the ethyl homolog of 4-BMC (4-bromomethcathinone) and a halogenated derivative of ethcathinone .[1] It emerged in the forensic landscape as a "New Psychoactive Substance" (NPS), often necessitating rigorous analytical discrimination from its positional isomers (e.g., 2-BEC, 3-BEC) and isobaric compounds.[1]
For the researcher, 4-BEC represents a critical model for understanding how para-halogenation and N-ethylation influence the lipophilicity, metabolic stability, and monoamine transporter affinity of beta-keto phenethylamines.[1]
1.1 Chemical Identity & Nomenclature[2][3]
| Parameter | Detail |
| Common Name | 4-BEC Hydrochloride |
| IUPAC Name | 1-(4-bromophenyl)-2-(ethylamino)propan-1-one hydrochloride |
| CAS Number | 135333-26-5 |
| Molecular Formula | C₁₁H₁₄BrNO[1][3][4][5] • HCl |
| Molecular Weight | 292.6 g/mol |
| SMILES (Free Base) | CCNC(C)C(=O)C1=CC=C(Br)C=C1 |
| InChI Key | ZOOHDJXBSRIXJP-UHFFFAOYSA-N |
1.2 Structural Visualization
The following diagram illustrates the core pharmacophore of 4-BEC, highlighting the beta-keto moiety essential for its classification and the para-bromo substituent that drives its distinctive mass spectral signature.[1]
Figure 1: Structural decomposition of 4-BEC.[1][3][5] The para-bromo substitution significantly increases molecular weight and lipophilicity compared to the parent ethcathinone.
Part 2: Physicochemical Properties[3][6][7][8]
Understanding the physicochemical profile is a prerequisite for designing extraction protocols and predicting biological membrane permeability.
2.1 Quantitative Property Table
| Property | Value / Characteristic | Causality / Note |
| Physical State | Crystalline Solid | Typically white to off-white powder in HCl form.[1] |
| Solubility (PBS pH 7.2) | ~5 mg/mL | Moderate water solubility due to the ionized amine.[1] |
| Solubility (DMSO) | ~10 mg/mL | High polarity of DMSO solvates the salt effectively.[1] |
| Solubility (Ethanol) | ~5 mg/mL | Suitable for preparing stock solutions for GC-MS.[1] |
| UV | 264 nm | Characteristic of the brominated acetophenone chromophore.[1] |
| Melting Point | Undetermined (Lit.) | Often decomposes upon melting; DSC analysis recommended.[1] |
| Stability | Hygroscopic | The HCl salt attracts atmospheric moisture; store desiccated at -20°C. |
2.2 Solubility & Stability Insights
-
Solvent Choice: For analytical standards, methanol is the preferred solvent.[1] While DMSO offers higher solubility, its high boiling point interferes with GC-MS solvent delays.[1]
-
Free Base Conversion: The HCl salt is stable.[1] To isolate the free base (for liquid-liquid extraction), the pH must be adjusted to >10 using carbonate buffer, followed by extraction into ethyl acetate or dichloromethane.[1]
Part 3: Analytical Characterization Protocols
This section details self-validating protocols for the unequivocal identification of 4-BEC, distinguishing it from isomers like 3-BEC.
3.1 Protocol: GC-MS Identification
Objective: Differentiate 4-BEC from other cathinones based on retention time and fragmentation patterns.
Methodology:
-
Preparation: Dissolve 1 mg 4-BEC HCl in 1 mL MeOH.
-
Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).[1]
-
Temperature Program:
-
Initial: 80°C (hold 1 min).
-
Ramp: 15°C/min to 280°C.[1]
-
Hold: 280°C for 5 min.
-
-
MS Source: EI mode (70 eV).
Validation Criteria (The "Fingerprint"):
-
Immonium Ion (Base Peak): Look for m/z 72 .[1]
-
Acylium Ion: Look for m/z 183/185 .[1]
-
Logic: The 4-bromobenzoyl cation
.[1] The doublet peak (approx 1:1 ratio) confirms the presence of Bromine ( and isotopes).
-
3.2 Protocol: NMR Spectroscopy (
H)
Objective: Confirm the N-ethyl chain and para-substitution pattern.
Key Signals (in DMSO-
-
Aromatic Region: Two doublets around 7.6–7.9 ppm .[1]
-
Interpretation: Indicates a para-substituted benzene ring (AA'BB' system).[1]
-
-
Alpha-Proton: Quartet/Multiplet around 5.0 ppm .[1]
-
Interpretation: The chiral proton adjacent to the ketone and amine.[1]
-
-
Ethyl Group:
Part 4: Pharmacological & Metabolic Context[1]
While 4-BEC is primarily an analytical target, understanding its biological fate is crucial for toxicological interpretation.[1] It acts as a substrate-type releaser at monoamine transporters.[1]
4.1 Metabolic Pathway Visualization
The following diagram maps the Phase I metabolism of 4-BEC, which is critical for identifying biomarkers in biological matrices (urine/blood).
Figure 2: Predicted Phase I metabolic pathways of 4-BEC. The reduction of the beta-keto group to an alcohol is a dominant pathway for cathinones.[1]
4.2 Mechanism of Action
-
Target: DAT (Dopamine Transporter) and NET (Norepinephrine Transporter).[1]
-
Effect: 4-BEC likely acts as a transporter substrate, reversing the direction of transport and causing an efflux of dopamine and norepinephrine into the synaptic cleft.[1] The bulky bromine atom and ethyl chain generally increase selectivity for SERT (Serotonin Transporter) compared to smaller analogs, but reduce overall potency compared to 4-MMC.[1]
Part 5: Safety & Handling References
Hazard Statement: 4-BEC HCl is a potent psychoactive substance.[1] It is not for human consumption.[1]
-
H-Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
P-Codes: P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER).[1]
References
-
Błażewicz, A., et al. (2017).[6] "Identification and structural characterization of four novel synthetic cathinones: hexedrone, 4-BEC, 4-Cl-PPP, and 4-Br-PVP after their seizures." Forensic Toxicology, 35, 317–332.[7] Retrieved from [Link]
-
European Union Drugs Agency (EUDA). (2023).[1][8] Risk assessment of new psychoactive substances: 4-Bromoethcathinone. Retrieved from [Link]
-
PubChem. (2024).[1] Compound Summary: 4-Bromoethcathinone Hydrochloride.[1][2][4][9] National Library of Medicine.[1][10] Retrieved from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aablocks.com [aablocks.com]
- 4. caymanchem.com [caymanchem.com]
- 5. S-(2-boronoethyl)-L-cysteine | C5H12BNO4S | CID 9877608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The newest cathinone derivatives as designer drugs: an analytical and toxicological review | springermedizin.de [springermedizin.de]
- 7. d-nb.info [d-nb.info]
- 8. euda.europa.eu [euda.europa.eu]
- 9. lgcstandards.com [lgcstandards.com]
- 10. List of designer drugs - Wikipedia [en.wikipedia.org]
